molecular formula C15H19N3O4 B2883118 N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)pivalamide CAS No. 941961-68-8

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)pivalamide

Cat. No. B2883118
CAS RN: 941961-68-8
M. Wt: 305.334
InChI Key: XFDTZCRZRAUFPE-UHFFFAOYSA-N
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Description

“N-(3,5-dimethoxyphenyl)acetamide” is a compound that has been mentioned in the context of chemical research . Another related compound, “N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide”, is a small molecule that falls under the category of experimental compounds .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed. For instance, the solid-state structure of “2-(3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one” was analyzed, revealing an array of weak N–H∙∙∙O hydrogen bonding as well as C–H∙∙∙O, and C–H∙∙∙π interactions between neighboring molecules .


Chemical Reactions Analysis

In terms of chemical reactions, a new glycosylation method was developed using 3,5-dimethoxyphenyl glycoside as the donor. This protocol delivers both O-glycosides and N-glycosides in moderate to excellent yields using a wide range of O-nucleophiles and nucleobases as the glycosyl acceptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as “(3,5-Dimethoxyphenyl)acetonitrile” have been analyzed .

Safety and Hazards

Safety data sheets for related compounds such as “3,5-Dimethoxybenzyl bromide” provide information on hazards, safety precautions, and first-aid measures .

Future Directions

Future research directions could involve the design and synthesis of novel compounds targeting specific receptors. For example, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel FGFR1 inhibitors for the treatment of non-small cell lung cancer .

properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-15(2,3)13(19)16-14-18-17-12(22-14)9-6-10(20-4)8-11(7-9)21-5/h6-8H,1-5H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDTZCRZRAUFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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